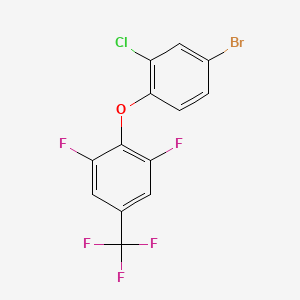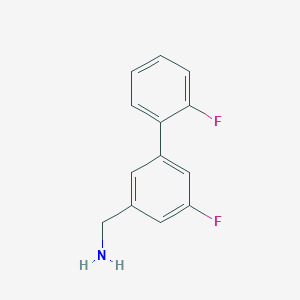
Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclopropylmethoxy group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-(Cyclopropylmethoxy)-3-(Hydroxymethyl)benzoat umfasst in der Regel mehrere Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit dem kommerziell erhältlichen 4-Hydroxybenzoesäure.
Veresterung: Die Hydroxylgruppe der 4-Hydroxybenzoesäure wird unter Verwendung von Methanol und einem starken Säurekatalysator wie Schwefelsäure zu Methyl-4-Hydroxybenzoat verestert.
Hydroxymethylierung: Das Methyl-4-Hydroxybenzoat wird einer Hydroxymethylierungsreaktion mit Formaldehyd und einer Base wie Natriumhydroxid unterzogen, um die Hydroxymethylgruppe in der 3-Position einzuführen.
Cyclopropylmethoxylierung: Schließlich wird die Hydroxylgruppe in der 4-Position durch eine Cyclopropylmethoxygruppe unter Verwendung von Cyclopropylmethylchlorid und einer Base wie Kaliumcarbonat ersetzt.
Industrielle Produktionsverfahren
In industrieller Umgebung würde die Produktion von Methyl-4-(Cyclopropylmethoxy)-3-(Hydroxymethyl)benzoat ähnliche Schritte umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme verwendet werden, um die Reaktionsbedingungen präzise zu steuern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen sie unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: 4-(Cyclopropylmethoxy)-3-(Carboxymethyl)benzoesäure.
Reduktion: 4-(Cyclopropylmethoxy)-3-(Hydroxymethyl)benzylalkohol.
Substitution: Verschiedene substituierte Benzoate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Methyl-4-(Cyclopropylmethoxy)-3-(Hydroxymethyl)benzoat als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Strukturmodifikationen auf die biologische Aktivität zu untersuchen. Ihre Derivate können als Sonden dienen, um Enzym-Substrat-Wechselwirkungen und Rezeptorbindung zu untersuchen.
Medizin
In der medizinischen Chemie werden Methyl-4-(Cyclopropylmethoxy)-3-(Hydroxymethyl)benzoat und seine Derivate auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie können als Leitverbindungen bei der Entwicklung neuer Medikamente dienen, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie
In der Industrie kann diese Verbindung bei der Produktion von Spezialchemikalien und als Vorläufer für die Synthese von Agrochemikalien und Pharmazeutika verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den Methyl-4-(Cyclopropylmethoxy)-3-(Hydroxymethyl)benzoat seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Die Cyclopropylmethoxygruppe kann die Bindungsaffinität und Selektivität erhöhen, während die Hydroxymethylgruppe an Wasserstoffbrückenbindungen beteiligt sein kann und die Gesamtbiol Aktivität der Verbindung beeinflusst.
Wirkmechanismus
The mechanism by which Methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-4-Hydroxybenzoat: Fehlt die Cyclopropylmethoxy- und Hydroxymethylgruppe, was ihn weniger komplex und potenziell weniger bioaktiv macht.
Methyl-3-Hydroxybenzoat: Ähnlich, aber mit der Hydroxylgruppe in einer anderen Position, was seine Reaktivität und Wechselwirkungen beeinflusst.
Methyl-4-(Methoxymethyl)benzoat: Ähnlich, aber mit einer Methoxymethylgruppe anstelle einer Cyclopropylmethoxygruppe, was seine chemischen und biologischen Eigenschaften verändern kann.
Einzigartigkeit
Methyl-4-(Cyclopropylmethoxy)-3-(Hydroxymethyl)benzoat ist einzigartig aufgrund des Vorhandenseins sowohl der Cyclopropylmethoxy- als auch der Hydroxymethylgruppe. Diese Gruppen verleihen eine unterschiedliche chemische Reaktivität und biologische Aktivität, was diese Verbindung zu einem wertvollen Ziel für Forschung und Entwicklung in verschiedenen Bereichen macht.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
methyl 4-(cyclopropylmethoxy)-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)10-4-5-12(11(6-10)7-14)17-8-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
XEBCOUVYLVEHMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


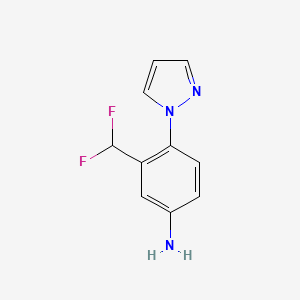
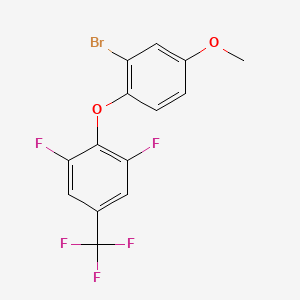
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
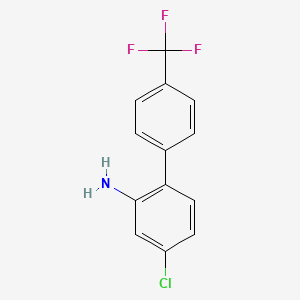
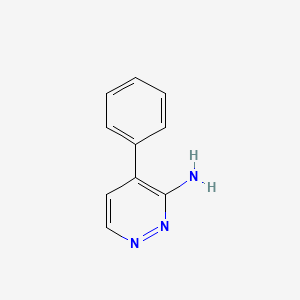

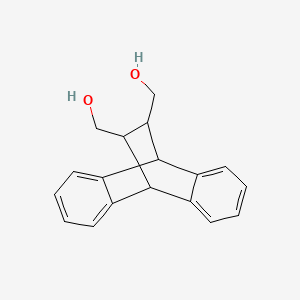



![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

